molecular formula C18H20N4O3 B2840450 Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate CAS No. 1396879-84-7

Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate

Cat. No.: B2840450
CAS No.: 1396879-84-7
M. Wt: 340.383
InChI Key: GBXRVBCBHSMXEN-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate is a synthetic

Scientific Research Applications

  • Synthesis and Reactions in Organic Chemistry : This compound has been utilized in the synthesis of various organic molecules. For example, it is used in the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, which have shown remarkable antioxidant activity (Zaki et al., 2017). Additionally, it is involved in the creation of ethylene polymers using palladium alkyl complexes (Vela et al., 2007).

  • Heterocyclic Chemistry : This compound plays a significant role in the field of heterocyclic chemistry. For instance, it's used in the phosphine-catalyzed synthesis of tetrahydropyridines (Zhu et al., 2003) and in the synthesis of dihydropyrrolizines and tetrahydroindolizines (Klintworth et al., 2021).

  • Nucleoside Analogs Synthesis : It is also used in the creation of nitrogen-bridged purine-like C-nucleosides, expanding the repertoire of nucleoside analogs for potential therapeutic applications (Khadem et al., 1989).

  • Antitumor and Antioxidant Activities : Some derivatives synthesized using this compound have been explored for their antitumor and antioxidant properties. For example, in heterocyclic chemistry, its derivatives have shown promising antioxidant activities (Bialy & Gouda, 2011).

  • Functionalized Thiazines Synthesis : It’s involved in the synthesis of highly functionalized [1,4]-thiazines, showing the compound's versatility in organic synthesis (Indumathi et al., 2007).

  • Isatin Derivatives Formation : It is used in the formation of Schiff and Mannich bases of isatin derivatives, which are important in various pharmaceutical applications (Bekircan & Bektaş, 2008).

Properties

IUPAC Name

ethyl 2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)19-17(23)15-9-10-16(21-20-15)22-11-5-6-12-22/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRVBCBHSMXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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